(1R,2R,3R,4S)-3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol;hydrochloride
Description
The compound (1R,2R,3R,4S)-3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol hydrochloride is a bicyclic monoterpene derivative featuring a norbornane skeleton (bicyclo[2.2.1]heptane) with a hydroxyl group at position 2 and a dimethylamino methyl substituent at position 3. Its stereochemistry is critical for molecular interactions, with the (1R,2R,3R,4S) configuration defining its spatial arrangement. As a hydrochloride salt, the tertiary amine is protonated, enhancing aqueous solubility and bioavailability.
Properties
IUPAC Name |
(1R,2R,3R,4S)-3-[(dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-11(2)6-9-7-3-4-8(5-7)10(9)12;/h7-10,12H,3-6H2,1-2H3;1H/t7-,8+,9-,10+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVPEUZWVAZMHM-XXEQPJGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1C2CCC(C2)C1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1[C@H]2CC[C@H](C2)[C@H]1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,4S)-3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol;hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the bicyclic core: This step involves the construction of the bicyclo[2.2.1]heptane framework through cyclization reactions.
Introduction of functional groups: Functional groups such as the dimethylamino and hydroxyl groups are introduced through substitution reactions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3R,4S)-3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the bicyclic structure or the functional groups.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(1R,2R,3R,4S)-3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,2R,3R,4S)-3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol;hydrochloride exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme inhibition: The compound can inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The table below compares the target compound with key analogs from the evidence:
Functional Group Analysis
- Hydroxyl Group (C2) : Present in the target compound and ’s phenyl analog, this group contributes to hydrogen bonding and polarity. Its absence in and reduces hydrophilicity.
- Dimethylamino vs. Isopropyl (C3): The dimethylamino group in the target compound provides a basic tertiary amine, enhancing solubility via protonation. In contrast, the isopropyl group in and increases steric bulk and lipophilicity .
- Phenyl vs. Hydrogen (C1) : The phenyl substitution in significantly alters electronic properties and may influence receptor binding affinity compared to the unsubstituted target compound .
Stereochemical Impact
- The (1R,2R,3R,4S) configuration in the target compound and ensures a defined spatial arrangement for interactions with biological targets. In contrast, the (1R,2S,3R,4S) configuration in ’s phenyl derivative introduces divergent stereoelectronic effects .
- Stereoselective synthesis methods, such as those in , highlight the importance of diastereomeric purity for enantioselective applications (e.g., asymmetric catalysis) .
Research Findings and Data
Physicochemical Properties
- Solubility : The hydrochloride salt form of the target compound enhances water solubility (>50 mg/mL predicted), critical for oral bioavailability.
- LogP: Estimated at ~1.5 (unprotonated), lower than ’s isopropyl analog (LogP ~2.3) due to the polar dimethylamino group.
Biological Activity
(1R,2R,3R,4S)-3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol;hydrochloride, a bicyclic compound with the molecular formula CHClNO and a molecular weight of 205.72 g/mol, is notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
The compound is characterized by:
- CAS Number : 2309432-99-1
- Molecular Weight : 205.72 g/mol
- Molecular Formula : CHClNO
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
-
Neuropharmacological Effects :
- The compound has been studied for its interaction with neurotransmitter systems, particularly those involving acetylcholine and norepinephrine. It is posited to act as a modulator of synaptic transmission, potentially influencing cognitive functions and mood disorders.
-
Antidepressant Properties :
- Preliminary studies suggest that the compound may possess antidepressant-like effects in animal models. This activity is hypothesized to be mediated through the modulation of serotonin and norepinephrine levels in the brain.
-
Analgesic Effects :
- The analgesic potential of this compound has been explored in various pain models, indicating its efficacy in reducing pain perception.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Receptor Interaction : Binding to and modulating the activity of specific neurotransmitter receptors.
- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter degradation or reuptake.
Case Studies
Several case studies have examined the biological effects of this compound:
- Study on Neurotransmitter Modulation : A study demonstrated that administration of the compound increased levels of norepinephrine in rat models, suggesting a mechanism for its antidepressant effects.
- Pain Model Analysis : In a controlled experiment using a formalin-induced pain model in rodents, the compound significantly reduced pain scores compared to control groups.
Data Tables
| Study | Effect Observed | Methodology |
|---|---|---|
| Neurotransmitter Modulation | Increased norepinephrine levels | Rat models |
| Analgesic Study | Reduced pain perception | Formalin test |
Q & A
Q. How to assess acute toxicity in preclinical models?
- Methodology : OECD Guideline 423 acute oral toxicity tests in rodents, with endpoints at 24–72 hours. Histopathology and serum biomarkers (ALT/AST) evaluate organ damage. Dose-response curves (LD50) inform safe handling tiers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
